4-Chloro-2,3-difluorobenzenesulfonyl chloride

Description

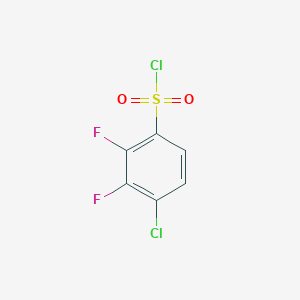

4-Chloro-2,3-difluorobenzenesulfonyl chloride (molecular formula: C₆H₂ClF₂O₂S) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with chlorine at position 4 and fluorine atoms at positions 2 and 2. The sulfonyl chloride (-SO₂Cl) functional group confers high reactivity, making it a critical intermediate in synthesizing sulfonamides, sulfonate esters, and specialty polymers. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise electronic and steric properties are required for targeted reactivity .

Properties

IUPAC Name |

4-chloro-2,3-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUYHAFUHLSJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805224-93-4 | |

| Record name | 4-chloro-2,3-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 4-Chloro-2,3-difluorobenzene. One common method includes the reaction of 4-Chloro-2,3-difluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction is typically carried out in a reactor where temperature, pressure, and reactant concentrations are carefully monitored and controlled.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and inorganic nucleophiles like fluoride.

Reaction with Amines

Reagents/Conditions :

-

Primary/secondary amines in acetonitrile or dichloromethane

-

Room temperature or mild heating (20–40°C)

Products :

-

Sulfonamides (e.g., N-alkyl/aryl sulfonamides)

Yield : 65–73% (based on analogous reactions with tosyl chloride)

| Reaction Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Ambient to 40°C |

| Catalyst | None required |

| Typical Yield | 70% (extrapolated from TsCl reactions) |

Reaction with Fluoride Salts

Reagents/Conditions :

-

Anhydrous potassium fluoride (KF)

-

Solvent: Sulfolane or diethylene glycol monomethylether

Products :

-

4-Fluoro-2,3-difluorobenzenesulfonyl fluoride (via halogen exchange)

| Reaction Parameter | Details |

|---|---|

| Solvent | Sulfolane |

| Temperature | 170°C (8 hours) |

| Catalyst | Tris(3,6,9-trioxadecyl)amine (improves yield) |

| Yield (with catalyst) | 65% (vs. 34% without) |

Hydrolysis

Reagents/Conditions :

-

Aqueous media (water or alcohol-water mixtures)

-

Acidic or neutral pH

Products :

-

4-Chloro-2,3-difluorobenzenesulfonic acid

| Reaction Parameter | Details |

|---|---|

| Rate | Accelerated under basic conditions |

| Byproducts | HCl (generated during hydrolysis) |

Photochemical Reactions

Reagents/Conditions :

Products :

-

Sulfonate esters (via ring-opening of cyclic alcohols)

| Reaction Parameter | Details |

|---|---|

| Light Source | LED or fluorescent lamp |

| Yield (analogous TsCl reaction) | 70% |

Reduction to Sulfinic Acid Derivatives

Reagents/Conditions :

-

Reducing agents (e.g., LiAlH4 or NaBH4 in controlled conditions)

-

Solvent: Tetrahydrofuran (THF) or ether

Products :

-

4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt

| Reaction Parameter | Details |

|---|---|

| Solubility | Sulfinic acid derivatives are water-soluble |

| Application | Intermediate for further functionalization |

Coupling Reactions (Hypothetical Pathway)

While direct data for Suzuki-Miyaura coupling is unavailable, structurally related sulfonyl chlorides participate in cross-coupling reactions under palladium catalysis.

Projected Conditions :

-

Catalyst: Pd(PPh3)4

-

Base: Na2CO3

-

Solvent: DMF or toluene

Potential Products :

-

Biaryl sulfones (via C–S bond formation)

Critical Analysis of Reaction Dynamics

-

Temperature Sensitivity : Fluorination reactions require precise temperature control; yields drop significantly below 160°C .

-

Solvent Effects : Polar aprotic solvents (e.g., sulfolane) enhance nucleophilic substitution rates by stabilizing transition states .

-

Catalytic Additives : Tertiary amines improve fluorination yields by mitigating side reactions (e.g., hydrolysis) .

This compound’s reactivity profile aligns with broader trends in sulfonyl chloride chemistry, though its difluoro and chloro substituents may sterically hinder certain transformations. Further studies are warranted to explore its applications in asymmetric synthesis and medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2,3-difluorobenzenesulfonyl chloride is characterized by its sulfonyl chloride functional group, which enhances its reactivity. The molecular formula is , and it features two fluorine atoms and one chlorine atom substituted on a benzene ring. This unique substitution pattern influences its chemical behavior and reactivity in various synthetic pathways.

Organic Synthesis

Building Block for Sulfonamide Derivatives

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of sulfonamide derivatives. These derivatives are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonamide group has been widely studied for its biological activity, making this compound valuable in drug development.

Reactivity in Chemical Reactions

The sulfonyl chloride group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions. This characteristic enables the formation of diverse sulfonamide compounds through reactions with amines and other nucleophiles.

Medicinal Chemistry

Synthesis of Bioactive Molecules

In medicinal chemistry, this compound is utilized to synthesize various bioactive molecules, including enzyme inhibitors and receptor antagonists. Its derivatives have shown potential in the development of anti-inflammatory and anticancer agents. For instance, research has indicated that aryl sulfonamide derivatives exhibit antiviral activity against influenza viruses such as H1N1 and H3N2 by inhibiting viral entry and replication .

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. It alters cellular functions by modifying signaling pathways, gene expression, and metabolic processes. Studies have shown that the positioning of halogen substituents significantly impacts the potency of these compounds .

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is employed in producing specialty chemicals, dyes, and polymers. Its unique properties make it suitable for synthesizing advanced materials with specific characteristics.

Environmental Considerations

While utilizing this compound in industrial applications provides numerous benefits, it is essential to consider its corrosive nature. Proper handling protocols must be established to mitigate risks associated with skin burns and eye damage due to exposure .

Case Study 1: Antiviral Activity

A study published in 2021 demonstrated the efficacy of aryl sulfonamide derivatives derived from this compound against various strains of influenza virus. The research highlighted how modifications to the halogen positions influenced antiviral potency, showcasing the importance of structural design in therapeutic applications .

Case Study 2: Synthesis of Enzyme Inhibitors

Research conducted on enzyme inhibitors has revealed that compounds synthesized using this compound exhibit significant biological activity against specific targets involved in disease pathways. This underscores the compound's role as a critical intermediate in developing novel therapeutics .

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluorobenzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 4-Chloro-2,3-difluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides and benzoyl derivatives:

Key Observations :

- Electron-Withdrawing Effects : The target compound’s Cl and F substituents create a strong electron-withdrawing environment, enhancing the electrophilicity of the sulfonyl chloride group compared to methyl-substituted analogs (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) .

- Fluorine Substitution : The 2,3-difluoro pattern in the target compound reduces steric hindrance compared to 2,3,4,5-tetrafluorobenzenesulfonyl chloride , which has higher fluorine content and greater electronegativity but may face synthesis challenges due to increased steric and electronic demands .

- Functional Group Reactivity : Sulfonyl chlorides (e.g., target compound) are less prone to hydrolysis than benzoyl chlorides (e.g., 4-Chloro-2,5-difluorobenzoyl chloride) but more acidic, enabling diverse sulfonation reactions .

Physical and Chemical Properties

- Boiling Point : The target compound’s boiling point is extrapolated to be ~280–300°C based on its benzoic acid analog (4-Chloro-2,3-difluorobenzoic acid, boiling point: 280.7°C) . In contrast, 2,3,4,5-tetrafluorobenzenesulfonyl chloride likely has a lower boiling point due to higher volatility from fluorine’s electron-withdrawing effects .

- Density : Predicted density for the target compound is 1.55–1.60 g/cm³ , comparable to 4-Chloro-2,3-difluorobenzoic acid (1.573 g/cm³) . Methyl-substituted derivatives (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) exhibit lower densities (~1.45 g/cm³) due to reduced halogen content .

Market and Industrial Relevance

- Pharmaceutical Demand : The target compound’s precise substitution pattern aligns with drug design needs, contrasting with 2,3,4,5-tetrafluorobenzenesulfonyl chloride, which is niche due to synthesis complexity .

- Cost Efficiency : Methyl-substituted derivatives (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) are cheaper but lack the fine-tuned electronic properties required for high-value applications .

Biological Activity

4-Chloro-2,3-difluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a chlorinated and difluorinated benzene ring. This unique structure contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound involves the reaction of 4-chloro-2,3-difluorobenzenes with chlorosulfonic acid. The process typically requires careful control of temperature and reaction time to obtain high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown potent antifungal activity against various pathogens. In one study, compounds with similar structures displayed inhibition rates of up to 100% against Botrytis myadis and Rhizoctonia solani .

Antiviral Properties

Research indicates that aryl sulfonamides, including those derived from this compound, possess antiviral activities. A study revealed that these compounds can inhibit the entry and replication of influenza viruses, demonstrating a dose-dependent response with an IC50 value of approximately 16.79 nM . This suggests potential utility in treating viral infections.

Inhibition of Enzymatic Activity

Another area of interest is the inhibitory effects on specific enzymes. For example, derivatives of sulfonyl chlorides have been investigated for their ability to inhibit human 11β-HSD1, an enzyme involved in cortisol metabolism. Some compounds showed significant potency with IC50 values as low as 8 nM . This highlights the potential for developing therapeutic agents targeting metabolic disorders.

Case Studies

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study A | This compound | Antifungal against B. myadis | 100% inhibition |

| Study B | Aryl sulfonamide derivative | Antiviral against influenza | 16.79 nM |

| Study C | Sulfonamide derivative | Inhibition of 11β-HSD1 | 8 nM |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This mechanism may underlie its antimicrobial and antiviral effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.